Propargyl-PEG8-NHS ester

Descripción

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFLYBWAOVXONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501131588 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182601-74-5 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propargyl-PEG8-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, applications, and handling of Propargyl-PEG8-NHS ester, a heterobifunctional linker critical for advancements in bioconjugation, drug delivery, and proteomics.

This compound is a versatile chemical tool extensively utilized in the fields of bioconjugation and drug development. This heterobifunctional linker incorporates three key chemical features: a propargyl group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent attachment of a terminal alkyne to proteins, antibodies, and other amine-containing biomolecules, paving the way for subsequent modification through highly efficient click chemistry reactions. Its role as a cleavable ADC (Antibody-Drug Conjugate) linker further underscores its importance in the development of targeted therapeutics.[1][2]

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are consistently reported across various chemical suppliers.

| Property | Value | References |

| Chemical Formula | C24H39NO12 | [3] |

| Molecular Weight | 533.57 g/mol | [3] |

| CAS Number | 2182601-74-5 | [3] |

| Appearance | White to off-white solid or oil | |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in DCM (Dichloromethane), DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide). The hydrophilic PEG spacer enhances solubility in aqueous media. | [3][5] |

Reactivity and Functional Group Chemistry

The utility of this compound lies in the distinct reactivity of its two terminal functional groups.

1. N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary and secondary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction, which proceeds efficiently at a pH range of 7-9, results in the formation of a stable and irreversible amide bond.[6] It is crucial to perform this reaction in amine-free buffers, such as phosphate-buffered saline (PBS), to avoid competing reactions. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided.[7][8]

2. Propargyl Group: The terminal alkyne of the propargyl group is poised for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage with an azide-functionalized molecule.[9] This highly efficient and bioorthogonal reaction allows for the specific attachment of a wide array of molecules, including fluorophores, biotin, or cytotoxic drugs for ADC applications.

The overall workflow for utilizing this compound in a two-step bioconjugation process is depicted in the diagram below.

Stability and Storage

Proper handling and storage of this compound are critical to maintain its reactivity. The NHS ester moiety is susceptible to hydrolysis, a competing reaction that becomes more pronounced with increasing pH and in aqueous environments. Therefore, the compound should be stored at -20°C in a desiccated environment.[3][7] When preparing for an experiment, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8] Stock solutions in anhydrous solvents like DMSO or DMF should be prepared fresh and used immediately, as the NHS ester's stability is significantly reduced in solution.[7]

The half-life of NHS esters is highly dependent on pH. At pH 7 and 4°C, the half-life is several hours, but it can decrease to mere minutes at pH 8.6.

Experimental Protocols

While specific protocols should be optimized for individual applications, the following provides a general framework for the use of this compound in protein labeling.

General Protocol for Protein Labeling with this compound

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS at pH 7.2-8.0).

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Purification: Remove excess reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

The logical flow of this experimental procedure is outlined below.

Safety and Handling

This compound is intended for research use only. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling.[10] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, lab coat, and eye protection. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combining a stable amine-reactive group with a click-ready alkyne, facilitates the straightforward and efficient labeling of biomolecules. The inclusion of a hydrophilic PEG spacer enhances solubility and can reduce non-specific interactions, making it an ideal linker for a wide range of applications, from fundamental research in proteomics to the development of next-generation antibody-drug conjugates. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount to its successful implementation in the laboratory.

References

- 1. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]

- 2. Propargyl-PEG8-alcohol(1422023-54-8) 1H NMR [m.chemicalbook.com]

- 3. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. PEG NHS ester | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Propargyl-PEG8-NHS Ester: Structure, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, mechanism of action, and provide detailed protocols for its application, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool that features two distinct reactive moieties connected by a polyethylene (B3416737) glycol (PEG) spacer.[1] The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2] The terminal propargyl group enables covalent modification with azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] The eight-unit PEG linker enhances aqueous solubility and can reduce aggregation of the resulting conjugate.[2][4]

Physicochemical Properties and Structure

The structure of this compound consists of a terminal alkyne, a hydrophilic 8-unit polyethylene glycol chain, and an amine-reactive N-hydroxysuccinimide ester. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy.

Quantitative Data

| Property | Value | Reference(s) |

| Chemical Formula | C24H39NO12 | [3][4] |

| Molecular Weight | 533.57 g/mol | [4] |

| Purity | Typically >95% | [3] |

| Appearance | White to off-white solid or oil | N/A |

| Solubility | Soluble in DCM, DMSO, DMF | [3] |

| Storage Conditions | -20°C, desiccated | [3][4] |

Chemical Structure

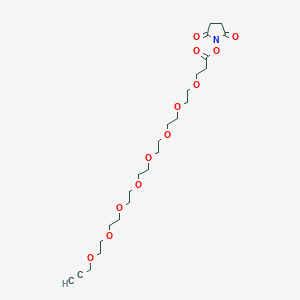

The structure of this compound is depicted below.

References

Propargyl-PEG8-NHS Ester: An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

An introductory guide to the structure, function, and application of Propargyl-PEG8-NHS ester, a versatile heterobifunctional linker critical in the advancement of bioconjugation, drug delivery, and targeted therapeutics.

Introduction

This compound is a chemical tool of significant interest in the fields of bioconjugation and drug development. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with other molecules. This dual functionality allows for the precise and stable connection of different molecular entities, a cornerstone of modern therapeutic and diagnostic strategies.

This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its applications in cutting-edge areas such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Structure and Reactivity

This compound is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2] The reaction between an NHS ester and an amine forms a stable and irreversible amide bond.[1] This reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.[] However, the NHS ester is susceptible to hydrolysis, a competing reaction that is also favored at higher pH.[]

-

Polyethylene Glycol (PEG) Spacer: The PEG portion of the linker consists of eight repeating ethylene (B1197577) glycol units. This hydrophilic spacer offers several advantages in bioconjugation.[4][5] It increases the overall water solubility of the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[5] The PEG chain also provides flexibility and can help to reduce steric hindrance between the conjugated molecules.[4] Furthermore, PEGylation is known to reduce the immunogenicity and improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.[4][6]

-

Propargyl Group: This terminal alkyne is one of the key components for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with native biological processes.[7] The propargyl group reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related reactions. It is important to note that optimal reaction conditions can vary depending on the specific biomolecules and reagents used.

| Parameter | Value | Conditions | Reference(s) |

| This compound Properties | |||

| Molecular Weight | 533.57 g/mol | - | [8] |

| Purity | >90% | As shipped, may degrade over time. | [8] |

| Storage | -20°C, desiccated | Protect from moisture. | [9] |

| Solubility | DMSO, DMF, DCM | - | [] |

| NHS Ester Reaction | |||

| Optimal pH | 7.2 - 8.5 | Aqueous buffer | [] |

| Hydrolysis Half-life | ~1-2 hours | Neutral pH, aqueous solution | [] |

| Aminolysis vs. Hydrolysis Rate | Aminolysis is significantly slower | On NHS-activated monolayers | [10] |

| Click Chemistry (CuAAC) | |||

| Reaction Time | 30 - 60 minutes | Room temperature | [11] |

| Catalyst | Copper(I) | Typically from CuSO₄ and a reducing agent like sodium ascorbate (B8700270). | |

| Ligand (optional) | THPTA, TBTA | Can improve reaction efficiency and reduce cytotoxicity. | [11] |

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody, via its primary amines.

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified first. This can be achieved by dialysis or using a desalting column, exchanging the buffer to an amine-free buffer like PBS.

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh and any unused portion discarded.[9]

-

-

Reaction Setup:

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

Calculate the required amount of this compound. A molar excess of the NHS ester to the protein is typically used. The optimal ratio needs to be determined empirically but can range from 5- to 20-fold molar excess.

-

-

Conjugation Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. The reaction should be protected from light if any of the components are light-sensitive.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

-

-

Characterization:

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for performing a click chemistry reaction between a propargyl-functionalized biomolecule and an azide-containing molecule.

Materials:

-

Propargyl-functionalized biomolecule (from section 4.1)

-

Azide-containing molecule (e.g., a drug, a fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, prepared fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand (optional, but recommended)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer. A slight molar excess of the azide (B81097) molecule is often used.

-

-

Catalyst Preparation (if using a ligand):

-

In a separate tube, mix the CuSO₄ solution with the THPTA or TBTA ligand solution. This pre-complexation can improve the reaction efficiency.

-

-

Click Reaction:

-

Add the CuSO₄ (or the pre-complexed catalyst) to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by techniques such as LC-MS.

-

-

Purification:

-

Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

-

Applications and Workflows

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells.[9] this compound is a valuable tool in the construction of ADCs. The NHS ester allows for the conjugation of the linker to the antibody, while the propargyl group provides a handle for the subsequent attachment of an azide-modified drug via click chemistry.[9] The PEG spacer in the linker can improve the solubility and pharmacokinetic profile of the final ADC.[4][5]

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][14] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[14] this compound can be used as a component of the linker in PROTAC synthesis. For example, the NHS ester can be used to attach the linker to one of the ligands, and the propargyl group can then be used to click the other ligand into place.[15]

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Surface Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery and imaging.[16][17] The NHS ester can react with amine groups on the nanoparticle surface, while the propargyl group can be used to attach targeting ligands, imaging agents, or therapeutic molecules via click chemistry.[18] The PEG spacer helps to improve the stability and biocompatibility of the nanoparticles in biological fluids.[19][20]

Caption: Experimental workflow for the surface functionalization of nanoparticles.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique combination of an amine-reactive NHS ester, a biocompatible PEG spacer, and a click-ready propargyl group enables the precise and efficient construction of complex bioconjugates. From the development of next-generation antibody-drug conjugates and PROTACs to the functionalization of nanoparticles, this compound is playing a crucial role in advancing the frontiers of medicine and biotechnology. This guide has provided a foundational understanding of its properties and applications, along with detailed protocols to facilitate its use in the laboratory. As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile linkers like this compound will undoubtedly increase.

References

- 1. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. labinsights.nl [labinsights.nl]

- 5. adcreview.com [adcreview.com]

- 6. mdpi.com [mdpi.com]

- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. abmole.com [abmole.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

- 14. PROTAC | Signaling Pathways | TargetMol [targetmol.com]

- 15. benchchem.com [benchchem.com]

- 16. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 19. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Propargyl-PEG8-NHS Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, a versatile heterobifunctional linker, and its application in bioconjugation. We will delve into its chemical properties, reaction mechanisms, and practical applications, with a focus on providing actionable data and protocols for laboratory use.

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linkage of molecules to biomolecules such as proteins, antibodies, and peptides.[1][2][3] It is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a spacer molecule.[4] In this case, a propargyl group and an N-hydroxysuccinimide (NHS) ester are connected by an 8-unit polyethylene (B3416737) glycol (PEG) chain.[5]

The NHS ester provides reactivity towards primary amines, commonly found on the surface of proteins in the form of lysine (B10760008) residues and the N-terminus.[4] The propargyl group, containing a terminal alkyne, is poised for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest that has been functionalized with an azide (B81097) group.[6] The PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, a critical feature for biological applications.[4]

This dual functionality makes this compound a valuable reagent in the development of complex biomolecular constructs, most notably in the field of Antibody-Drug Conjugates (ADCs).[1][2][3]

Core Bioconjugation Chemistry

The utility of this compound lies in its two distinct chemical reactivities, which can be employed in a sequential manner.

Amine-Reactive NHS Ester Conjugation

The first step in a typical workflow involves the reaction of the NHS ester with primary amines on a biomolecule. This reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.0-9.0.[7] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[8][9][10]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to avoid competition with the target biomolecule.[7]

-

Temperature and Time: The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.[11]

Quantitative Data on NHS Ester Stability and Reactivity:

The following tables provide illustrative data on the general behavior of NHS esters, which is critical for optimizing conjugation reactions.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | <10 minutes |

Table 1: Effect of pH on the stability of NHS esters. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active reagent available for conjugation.[8][9][10]

| Molar Ratio of NHS Ester to Protein | Expected Degree of Labeling (DOL) |

| 5:1 | Low |

| 10:1 | Moderate |

| 20:1 | High |

Table 2: General relationship between the molar excess of the NHS ester and the resulting Degree of Labeling (DOL) on a typical protein. The optimal ratio is protein-dependent and should be determined empirically.[12]

Bioorthogonal Click Chemistry

Once the biomolecule is functionalized with the propargyl group, a second molecule of interest, bearing an azide functional group, can be attached using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, forming a stable triazole linkage.

Key Reaction Components:

-

Copper(I) Catalyst: Cu(I) is the active catalyst. It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[13]

-

Ligand: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[13][14]

-

Solvent: The reaction is typically performed in aqueous buffers.[14]

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the labeling of a protein with this compound. The optimal conditions may vary depending on the specific protein and should be optimized.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.

-

This compound.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by methods such as MALDI-TOF mass spectrometry or by using a dye-labeled azide in a subsequent click reaction and measuring the absorbance.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between a propargyl-labeled protein and an azide-containing molecule.

Materials:

-

Propargyl-labeled protein in a compatible buffer (e.g., PBS, pH 7.4).

-

Azide-containing molecule of interest.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

-

Ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO or water).

-

Purification equipment (e.g., desalting column, HPLC).

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the propargyl-labeled protein and a 2- to 10-fold molar excess of the azide-containing molecule.

-

Add Ligand and Copper: Add the ligand to the reaction mixture to a final concentration of 100-500 µM. Then, add the CuSO₄ solution to a final concentration of 50-100 µM.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using a desalting column, dialysis, or chromatography to remove the copper catalyst, excess reagents, and byproducts.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Reaction scheme of NHS ester conjugation.

Caption: The CuAAC "click" reaction mechanism.

Caption: A typical experimental workflow.

Applications in Drug Development

The unique properties of this compound make it a powerful tool in drug development, particularly for the construction of:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug, functionalized with an azide, is conjugated to an antibody that has been modified with this compound.[1] This approach allows for the targeted delivery of potent drugs to cancer cells, minimizing off-target toxicity.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius, which can reduce renal clearance and extend their circulating half-life.[4]

-

Biomolecule Immobilization: The propargyl group can be used to immobilize proteins onto azide-functionalized surfaces for applications in diagnostics and biocatalysis.

Conclusion

This compound is a versatile and powerful reagent for the bioconjugation of proteins and other biomolecules. Its dual functionality, combining robust amine-reactive chemistry with highly specific click chemistry, provides a reliable method for the construction of complex and well-defined bioconjugates. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this tool to advance their work in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Aqueous Applications with Propargyl-PEG8-NHS Ester: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Propargyl-PEG8-NHS ester in aqueous buffers, a critical factor for researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry. While the polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its hydrophilicity, the inherent properties of the N-hydroxysuccinimide (NHS) ester group present significant challenges to its direct dissolution and stability in aqueous media. This document offers a comprehensive overview of these challenges and provides detailed protocols for the effective use of this versatile crosslinker.

Core Concepts: Understanding Solubility and Stability

This compound is a heterobifunctional crosslinker featuring a terminal alkyne group for click chemistry and an amine-reactive NHS ester. The eight-unit PEG spacer is designed to improve the water solubility of molecules to which it is conjugated. However, the NHS ester itself is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines.

The rate of this hydrolysis is highly dependent on the pH of the aqueous buffer. Higher pH levels significantly accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation reaction. This interplay between solubility and stability is a pivotal consideration in experimental design.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published by manufacturers, the general behavior of NHS esters provides a strong indication of its characteristics. Non-sulfonated NHS esters are known to have low direct solubility in aqueous solutions.

To address the critical issue of stability, the following table summarizes the hydrolysis half-life of NHS esters at different pH values, providing a crucial reference for planning conjugation reactions.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.4 | Not Specified | >120 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Not Specified | <9 minutes |

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Buffers. Data compiled from various sources on the stability of N-hydroxysuccinimide esters. The rate of hydrolysis is significantly accelerated at higher pH.

Due to the limited direct aqueous solubility, this compound is typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction buffer.

| Buffer Type | Recommendation |

| Phosphate-Buffered Saline (PBS) | Recommended (pH 7.2-7.4) |

| HEPES | Recommended (pH 7-8) |

| MES | Can be used (pH 5.5-6.7), but less optimal for NHS ester reaction with amines |

| Borate | Recommended (pH 8-9), be mindful of accelerated hydrolysis |

| Tris | Not Recommended (contains primary amines that compete with the reaction) |

| Glycine | Not Recommended (contains primary amines that compete with the reaction) |

Table 2: Recommended Aqueous Buffers for this compound Reactions. The choice of buffer is critical to avoid competition with the NHS ester reaction.

Experimental Protocols

General Protocol for Bioconjugation in an Aqueous Buffer

This protocol outlines the standard procedure for labeling a protein with this compound.

-

Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation : Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL. Do not store the stock solution, as the NHS ester will degrade over time, even in an organic solvent if moisture is present.

-

Protein Preparation : Dissolve the protein to be labeled in a suitable amine-free aqueous buffer (e.g., PBS at pH 7.4) at a concentration of 1-10 mg/mL.

-

Reaction Initiation : Add a calculated molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to minimize potential protein denaturation.

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for each specific application.

-

Quenching : Stop the reaction by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. This will quench any unreacted NHS ester.

-

Purification : Remove the excess, unreacted this compound and the quenched byproducts from the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol for Determining the Aqueous Solubility of this compound

-

Materials :

-

This compound

-

Anhydrous DMSO or DMF

-

Selected amine-free aqueous buffer (e.g., PBS, pH 7.4)

-

UV-Vis Spectrophotometer and quartz cuvettes

-

-

Procedure :

-

Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mg/mL).

-

Add small, incremental amounts of the stock solution to a known volume of the aqueous buffer at a controlled temperature. Vortex after each addition.

-

Observe the solution for the formation of a persistent precipitate. The point at which the precipitate no longer dissolves with vigorous mixing represents the approximate saturation point.

-

To quantify, prepare a series of dilutions of the stock solution in the aqueous buffer, starting from a concentration expected to be soluble and increasing to the point of precipitation.

-

For each dilution, immediately after mixing, transfer a sample to a quartz cuvette and measure the absorbance at 260 nm. The released N-hydroxysuccinimide has a characteristic absorbance at this wavelength.

-

A non-linear increase in absorbance with increasing concentration, or a plateau, will indicate the limit of solubility. Due to the rapid hydrolysis, this measurement provides an estimation rather than a precise value.

-

Visualizing Key Processes

To further clarify the chemical reactions and experimental procedures, the following diagrams are provided.

An In-depth Technical Guide to the Reactivity of Propargyl-PEG8-NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Propargyl-PEG8-N-hydroxysuccinimidyl (NHS) ester with primary amines. This bifunctional linker is a cornerstone in modern bioconjugation, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group to proteins, antibodies, and other biomolecules. The propargyl group serves as a handle for subsequent "click chemistry" reactions, offering a versatile platform for drug development, proteomics, and diagnostic applications.

Introduction to Propargyl-PEG8-NHS Ester Technology

This compound is a chemical tool that combines three key functional elements:

-

N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[][2]

-

Polyethylene Glycol (PEG) Spacer (8 units): A hydrophilic and flexible linker that enhances the solubility and biocompatibility of the resulting conjugate.[3][4] The PEG spacer can also influence the pharmacokinetic properties of therapeutic molecules and provide spatial separation between the conjugated molecules.[4][5]

-

Propargyl Group: A terminal alkyne that enables covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[6][7]

This combination of features makes this compound a versatile reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the development of proteolysis-targeting chimeras (PROTACs), and the labeling of biomolecules for imaging and diagnostics.[4][7][8]

Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

dot graph ReactionMechanism { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Reactants PropargylPEG [label="Propargyl-PEG8-O-CO-NHS", fillcolor="#F1F3F4"]; PrimaryAmine [label="R-NH₂ (Primary Amine)", fillcolor="#F1F3F4"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Conjugate [label="Propargyl-PEG8-CO-NH-R (Stable Amide Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-hydroxysuccinimide (Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical flow {rank=same; PropargylPEG; PrimaryAmine;} PropargylPEG -> Intermediate [label="Nucleophilic Attack"]; PrimaryAmine -> Intermediate; Intermediate -> Conjugate [label="Collapse & NHS release"]; Intermediate -> NHS; } caption: "Reaction mechanism of this compound with a primary amine."

The reaction rate is influenced by several factors, most notably pH. The primary amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out in a slightly alkaline buffer.[2][9]

Quantitative Data on Reaction Parameters

| Parameter | Recommended Value/Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often cited as optimal.[2][9][10] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down hydrolysis and for labile proteins.[2] |

| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C.[2][11] |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling.[10][12] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[13] |

Hydrolysis: A Competing Reaction

A critical competing reaction is the hydrolysis of the NHS ester, which renders it inactive. The rate of hydrolysis is significantly accelerated at a higher pH.[2] The half-life of NHS esters can vary depending on the specific chemical structure and buffer conditions. For example, the half-life of NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, but this decreases to 10 minutes at pH 8.6 and 4°C.[2]

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Data from Thermo Fisher Scientific for general NHS-ester compounds.[2]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing biomolecule and the subsequent determination of the degree of labeling.

General Protocol for Protein Labeling

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[10]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[10]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[10]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[10]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[10]

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of linker molecules conjugated per protein molecule, can be determined using various analytical techniques.

| Method | Principle |

| Mass Spectrometry (MS) | The mass of the conjugated protein will increase by the mass of the attached Propargyl-PEG8 moiety for each successful conjugation. This allows for the determination of the distribution of different labeled species.[14] |

| UV-Vis Spectroscopy | If the this compound is conjugated to a molecule with a distinct chromophore (e.g., a fluorescent dye), the DOL can be calculated from the absorbance of the protein (at 280 nm) and the chromophore.[10] |

Potential Side Reactions

While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues in proteins, especially at higher pH or with a large excess of the NHS ester.[15]

-

Hydrolysis: As previously mentioned, this is the most significant side reaction.[2]

-

Reaction with other amino acid residues:

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, though the resulting ester bond is less stable than the amide bond formed with primary amines.[15]

-

Cysteine: The sulfhydryl group of cysteine can also react.

-

Histidine: The imidazole (B134444) ring of histidine can be acylated.

-

Applications in Signaling Pathways and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool for investigating and manipulating signaling pathways.

Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[16][17] Propargyl-PEG linkers are frequently used in the synthesis of PROTACs to connect the target protein-binding ligand and the E3 ligase-binding ligand.[17] The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex and efficient protein degradation.[17]

Proximity Labeling

Proximity labeling is a technique used to identify protein-protein interactions and the composition of cellular compartments in living cells.[18][19] An enzyme is fused to a protein of interest, and upon addition of a substrate, it generates reactive species that covalently label neighboring proteins. These labeled proteins can then be identified by mass spectrometry. While not a direct application of this compound's reactivity, the principles of bioconjugation are central to developing the tools for these assays. For instance, NHS esters are used to attach biotin (B1667282) or other tags to proteins for detection.[20] The subsequent use of click chemistry, enabled by the propargyl group, can be employed for the bioorthogonal labeling and visualization of cellular components.[][22]

Conclusion

This compound is a powerful and versatile reagent for the modification of primary amines on biomolecules. Its amine-reactive NHS ester allows for stable conjugation, while the hydrophilic PEG spacer enhances solubility and the terminal alkyne provides a gateway to a vast array of subsequent modifications via click chemistry. A thorough understanding of its reactivity, optimal reaction conditions, and potential side reactions is crucial for its successful application in research and development. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this important bioconjugation tool.

References

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]

- 7. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. broadpharm.com [broadpharm.com]

- 13. biotium.com [biotium.com]

- 14. enovatia.com [enovatia.com]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 17. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proximity labeling - Wikipedia [en.wikipedia.org]

- 19. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jk-sci.com [jk-sci.com]

The Strategic Role of the PEG8 Spacer in Propargyl-PEG-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Propargyl-PEG-NHS ester is a heterobifunctional linker that has become an indispensable tool in bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide delves into the critical function of its core component: the eight-unit polyethylene (B3416737) glycol (PEG8) spacer. We will explore its impact on the physicochemical properties of conjugates, provide detailed experimental protocols, and present quantitative data to inform rational drug design.

Core Function of the Propargyl-PEG-NHS Ester Components

The utility of Propargyl-PEG-NHS ester lies in the distinct functionalities of its three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to biomolecules. It readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in antibodies, to form stable amide bonds.[1][2] This reaction is highly efficient under mild, aqueous conditions (pH 7.2-8.5), making it ideal for working with sensitive biological molecules.[1][2]

-

Propargyl Group: The terminal alkyne group is the handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native biological functional groups.[3][4] It allows for the precise and stable attachment of a second molecule, such as a cytotoxic drug payload that has been modified with an azide (B81097) group.

-

PEG8 Spacer: The polyethylene glycol chain consisting of eight ethylene (B1197577) glycol units serves as a flexible, hydrophilic spacer between the two reactive ends. The specific length of this spacer is not arbitrary; it is engineered to impart crucial properties to the final conjugate, as detailed below.

The Pivotal Functions of the PEG8 Spacer

The inclusion of a PEG8 spacer is a strategic design choice that addresses several challenges in the development of bioconjugates, especially ADCs.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability and efficacy. The hydrophilic nature of the PEG8 spacer acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire ADC.[5][6] This enhanced solubility is critical for preventing aggregation and allows for bioconjugation reactions to be performed in aqueous buffers with a minimal amount of organic co-solvents. For instance, the linker-payload SG3249 was specifically designed with a PEG8 spacer to enable its conjugation in an aqueous buffer containing only 10% DMSO.[5]

Optimized Pharmacokinetics and Biodistribution

PEGylation, the attachment of PEG chains to therapeutics, is a well-established strategy to improve a drug's pharmacokinetic profile. The PEG8 spacer, by increasing the hydrodynamic radius of the conjugate, can help to reduce renal clearance, thereby extending its circulation half-life.[6][7] Furthermore, studies have shown that in ADCs, those with PEG8 and PEG12 spacers had minimal adverse effects on liver enzyme levels and platelet counts compared to conjugates with shorter or no PEG spacers.[7]

Steric Hindrance and Controlled Drug-to-Antibody Ratio (DAR)

The defined length of the PEG8 spacer provides optimal physical separation between the antibody and the payload. This separation minimizes steric hindrance, ensuring that the antibody's antigen-binding site remains unobstructed and can efficiently bind to its target.[8] This is crucial for maintaining the biological activity of the antibody. Moreover, the use of a monodisperse PEG8 linker helps in achieving a more controlled and uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for the safety and efficacy of ADCs.[8] Studies have indicated that intermediate PEG lengths, such as PEG8, can result in higher drug loading efficiencies compared to shorter or very long PEG chains.[5]

Quantitative Data Presentation

The following tables summarize the physicochemical properties of Propargyl-PEG8-NHS ester and the impact of PEG spacer length on ADC characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2182601-74-5 | [3][9] |

| Molecular Formula | C24H39NO12 | [3][9] |

| Molecular Weight | 533.57 g/mol | [3][9] |

| Purity | >95% (typical) | [3] |

| Solubility | Soluble in DCM, DMSO, DMF | [3] |

| Storage | -20°C, under inert atmosphere | [3] |

Table 2: Comparative Impact of PEG Spacer Length on ADC Properties

| Parameter | PEG4 | PEG8 | PEG12 | Key Findings & References |

| Drug Loading Efficiency (DAR) | Lower (e.g., DAR ~2.5) | Higher (e.g., DAR ~4.8) | Higher (e.g., DAR ~3.7) | Intermediate PEG lengths (PEG6, PEG8, PEG12) have demonstrated higher drug loading efficiencies in certain constructs.[5] |

| In Vitro Cytotoxicity | Higher Potency | Moderate Potency | Lower Potency | Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede payload release, leading to a modest decrease in in vitro potency.[10] |

| Solubility/Aggregation | Improved | Significantly Improved | Significantly Improved | A PEG8 spacer was shown to be sufficient to allow conjugation of a hydrophobic payload in a largely aqueous buffer, indicating a significant improvement in solubility.[5] PEGylation, in general, protects against aggregation.[11] |

| Pharmacokinetics (in vivo) | Shorter half-life | Longer half-life | Longer half-life | ADCs with PEG8 and PEG12 spacers showed improved tolerability and minimal impact on liver enzymes and platelet counts in preclinical studies.[7] |

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound: conjugation to a primary amine and the subsequent click chemistry reaction.

Protocol for Antibody Conjugation with this compound

Objective: To covalently attach the this compound linker to an antibody via its primary amines.

Materials:

-

Antibody (e.g., IgG) at 1-10 mg/mL

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column. Adjust the antibody concentration to 2 mg/mL.[1][8]

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2][] Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes over time.[13]

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the 10 mM linker solution to the antibody solution.[][13] The final concentration of DMSO should not exceed 10% of the total reaction volume. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.[8][13]

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]

-

Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the resulting antibody-linker conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified payload to the propargyl-functionalized antibody.

Materials:

-

Propargyl-antibody conjugate

-

Azide-modified payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., TBTA)

-

Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO). b. Prepare a 20 mM stock solution of CuSO4 in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh. d. If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).

-

Click Reaction: a. In a reaction tube, add the propargyl-antibody conjugate. b. Add the azide-modified payload at a 5- to 10-fold molar excess over the antibody. c. In a separate tube, premix the CuSO4 and ligand (if used) before adding to the reaction mixture to a final concentration of 1-2 mM copper. d. Add the sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM.[14] e. Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the resulting ADC using SEC or another suitable chromatography method to remove the copper catalyst, excess payload, and other small-molecule reagents.

-

Characterization: Analyze the final ADC for DAR, aggregation, and purity using methods such as HIC, SEC, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Logical relationship of the PEG8 spacer's functional contributions.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. This compound, 2182601-74-5 | BroadPharm [broadpharm.com]

- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG8-NHS Ester vs. Other PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG8-NHS ester, comparing its properties and applications with other commonly used polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. This document delves into the chemical characteristics, experimental considerations, and strategic selection of PEG linkers for optimizing the performance of bioconjugates such as antibody-drug conjugates (ADCs).

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical sciences.[] These flexible, hydrophilic spacers are widely employed to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents.[2] The process of attaching PEG chains, known as PEGylation, can significantly enhance the physicochemical properties of the resulting conjugate, leading to improved solubility, stability, and pharmacokinetic profiles.[2][3]

PEG linkers are broadly classified based on their chain length, structure (linear or branched), and the reactive functional groups at their termini (homobifunctional or heterobifunctional).[4][5] The choice of a specific PEG linker is a critical design parameter that can profoundly impact the efficacy, safety, and stability of a bioconjugate.[6]

This compound: A Heterobifunctional Linker for Two-Step Conjugation

This compound is a heterobifunctional linker that features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a propargyl group.[7][8] This dual functionality allows for a sequential, two-step conjugation strategy, providing precise control over the assembly of complex bioconjugates.[9]

-

NHS Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[3][10] The reaction is most efficient at a slightly alkaline pH of 7.5-8.5.[3]

-

Propargyl Group: This terminal alkyne serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][11] This highly efficient and bioorthogonal reaction forms a stable triazole linkage with an azide-modified molecule.[12][13]

The discrete PEG8 chain provides a hydrophilic spacer of a defined length, which helps to improve the solubility of the conjugate and reduce potential steric hindrance between the conjugated molecules.[14][15]

Comparison of this compound with Other PEG Linkers

The selection of a PEG linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. Here, we compare this compound with other common classes of PEG linkers.

Functional Group Comparison: NHS Ester vs. Maleimide (B117702)

| Feature | This compound | Maleimide-PEG-X* |

| Target Residue | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |

| Reaction pH | 7.5 - 8.5[3] | 6.5 - 7.5[] |

| Resulting Linkage | Amide bond | Thioether bond |

| Linkage Stability | Highly stable | Generally stable, but can undergo retro-Michael reaction leading to drug release[12] |

| Selectivity | Reacts with multiple available lysines, potentially leading to a heterogeneous product[10] | Highly specific for free thiols, enabling site-specific conjugation[] |

*X represents another functional group, often an NHS ester for heterobifunctional applications.

Linkage Chemistry Comparison: Click Chemistry vs. Thiol-Maleimide

| Feature | Click Chemistry (Triazole Linkage) | Thiol-Maleimide (Thioether Linkage) |

| Reaction Efficiency | Very high, near-quantitative yields[12] | Efficient, but can be affected by hydrolysis of the maleimide group[] |

| Bioorthogonality | High, azides and alkynes are largely absent in biological systems[4] | Thiols are present in proteins, requiring careful control of reaction conditions |

| Linkage Stability | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation[13][17] | Stable, but less so than triazole linkages; susceptible to retro-Michael addition[12] |

Impact of PEG Chain Length

The length of the PEG spacer plays a crucial role in the properties of the bioconjugate. While this compound has a short, discrete PEG chain, other applications may benefit from longer or shorter PEG chains.

| PEG Chain Length | Key Characteristics & Findings |

| Short (e.g., PEG2-PEG12) | - May be preferred where minimal steric hindrance is desired for optimal binding to target receptors.[14]- Shorter linkers can lead to better ADC stability by anchoring the payload within the antibody's spatial shield.[6][18]- Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies in some cases.[14][15] |

| Long (e.g., > PEG24, kDa range) | - Enhance hydrophilicity, which is beneficial for hydrophobic payloads to reduce aggregation and improve stability in aqueous solutions.[14][19]- Can create a steric shield that decreases immunogenicity and protects against proteolytic degradation.[14][19]- May lead to a reduction in in vitro cytotoxicity due to steric hindrance at the target site.[14][20]- Significantly prolongs the circulation half-life of the conjugate.[20] |

Quantitative Data on the Impact of PEG Linker Length on ADC Properties

| Parameter | No PEG Linker (HM) | 4 kDa PEG Linker (HP4KM) | 10 kDa PEG Linker (HP10KM) | Key Findings & References |

| Half-life Extension | 1x (19.6 min) | 2.5x (49.2 min) | 11.2x (219.0 min) | Longer PEG chains significantly increase the circulation half-life of the conjugate.[20] |

| In Vitro Cytotoxicity Reduction | 1x | 4.5-6.5x | 22-22.5x | Longer PEG chains can reduce the in vitro potency of an ADC, likely due to steric hindrance.[14][20] |

| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg | PEGylation, especially with longer chains, can significantly improve the safety profile and tolerability of an ADC.[20] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of antibody-drug conjugates using this compound.

Two-Step Protocol for ADC Synthesis using this compound

This protocol outlines the conjugation of an antibody with this compound, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-modified cytotoxic payload.

Part 1: NHS Ester Conjugation of the Antibody

-

Antibody Preparation:

-

Dialyze the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.

-

Adjust the antibody concentration to 2-10 mg/mL.[21]

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Purification:

-

Remove excess, unreacted linker using a desalting column or dialysis.

-

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a copper-chelating ligand such as THPTA (e.g., 50 mM in water), and a reducing agent like sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).[11][19]

-

Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO).

-

-

Click Reaction:

-

To the alkyne-modified antibody from Part 1, add the azide-modified payload (typically in a 4- to 10-fold molar excess relative to the antibody).[11]

-

Add the premixed CuSO₄ and THPTA ligand solution (final copper concentration typically 0.25 mM).[11][19]

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5 mM).[11][19]

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Final Purification:

-

Purify the final ADC conjugate to remove excess payload and reaction components using size-exclusion chromatography (SEC) or dialysis.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC₅₀) of the synthesized ADC.[11][12]

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in a complete cell culture medium.

-

Treat the cells with the diluted compounds and incubate for 72-96 hours.[14]

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

-

Absorbance Measurement and Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[11]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

ADC Synthesis Workflow using this compound

Generalized ADC Mechanism of Action and HER2 Signaling Inhibition

Logical Framework for PEG Linker Selection

Conclusion

This compound offers a versatile and powerful tool for the construction of well-defined bioconjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, combining the broad reactivity of NHS esters with the high efficiency and stability of click chemistry. The choice between this compound and other PEG linkers, such as those with maleimide functional groups or different PEG chain lengths, should be guided by the specific requirements of the application. Factors such as the desired site of conjugation, the need for bioorthogonality, and the optimal physicochemical and pharmacokinetic properties of the final conjugate must be carefully considered. Through a systematic approach to linker selection and optimization, researchers can develop more effective and safer targeted therapeutics and diagnostics.

References

- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bioclone.net [bioclone.net]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HER2 monoclonal antibodies that do not interfere with receptor heterodimerization-mediated signaling induce effective internalization and represent valuable components for rational antibody-drug conjugate design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. precisepeg.com [precisepeg.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 17. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Principles of Click Chemistry with Propargyl-PEG8-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Propargyl-PEG8-NHS ester in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful chemical tool.

Core Principles of Click Chemistry